Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Catalog No.
S14379443
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Product Name

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

IUPAC Name

(2E)-2-(7-methoxy-1-benzofuran-3-ylidene)acetonitrile

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-5H,7H2,1H3/b8-5-

InChI Key

ACWXQCUOWXLDFU-YVMONPNESA-N

Canonical SMILES

COC1=CC=CC2=C1OCC2=CC#N

Isomeric SMILES

COC1=CC=CC\2=C1OC/C2=C/C#N

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-, also known by its CAS number 339549-53-0, is a chemical compound with the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 187.19 g/mol. This compound features a benzofuran structure that is substituted with a methoxy group at the 7-position and is characterized by its unique structural properties, which contribute to its chemical reactivity and biological activity .

Typical of compounds containing functional groups such as methoxy and nitrile. Common reactions include:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the benzofuran ring towards electrophilic attack, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid.

These reactions are significant for synthesizing derivatives with potential enhanced biological activities or altered physical properties .

The synthesis of acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The starting materials may undergo condensation to form the benzofuran core.
  • Methoxylation: Introduction of the methoxy group can be achieved through methylation of phenolic precursors.
  • Nitrilation: The final step often involves converting the resulting compound into its nitrile form through dehydration or direct nitration methods.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired product .

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- has potential applications in various fields:

  • Pharmaceuticals: Its biological activity may lead to development as a drug candidate targeting oxidative stress or inflammation.
  • Chemical Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties might be explored in creating novel materials with specific electrical or optical characteristics .

Interaction studies are crucial for understanding how acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- interacts with biological systems. Preliminary studies may involve:

  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes related to its potential therapeutic targets.
  • Binding Affinity Studies: Investigating how well it binds to receptors or proteins involved in disease pathways.
  • Cell Culture Experiments: Assessing cytotoxicity and cellular responses in various model systems.

These studies help elucidate its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-. Here are some notable examples:

Compound NameCAS NumberStructural Features
Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)-339549-11-0Methoxy group at position 5
Acetamide, N-(3-ethyl-2-quinoxaliny)-339551-51-8Quinoxaline structure
Benzofuran87-55-6Core structure without substituents

Uniqueness

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- is distinguished by its specific substitution pattern on the benzofuran ring and the presence of both methoxy and nitrile functional groups. This unique combination may enhance its reactivity and biological profile compared to other similar compounds, making it an interesting subject for further research and application development .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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